In-Depth Technical Guide: Chemical Structure, Properties, and Applications of 1-(4-Nitro-benzenesulfonyl)-azetidine
In-Depth Technical Guide: Chemical Structure, Properties, and Applications of 1-(4-Nitro-benzenesulfonyl)-azetidine
Executive Summary
In modern drug discovery and lead-oriented synthesis, the incorporation of small, strained nitrogen heterocycles—such as azetidines—has become a premier strategy for modulating physicochemical properties. Azetidines serve as conformationally restricted bioisosteres for pyrrolidines and morpholines, offering improved metabolic stability and altered basicity. However, the inherent Baeyer strain of the four-membered ring makes it highly susceptible to ring-opening under harsh synthetic conditions.
To circumvent these limitations, the protection of the azetidine nitrogen is a critical strategic decision. 1-(4-Nitro-benzenesulfonyl)-azetidine (CAS: 1824548-77-7) represents a highly stable, synthetically versatile intermediate. By leveraging the 4-nitrobenzenesulfonyl (nosyl) group via the Fukuyama amine synthesis methodology, chemists can perform complex downstream functionalizations and subsequently deprotect the amine under exceptionally mild conditions, preserving the fragile azetidine core.
Chemical Structure and Physicochemical Profile
The molecular architecture of 1-(4-Nitro-benzenesulfonyl)-azetidine consists of a strained four-membered azetidine ring covalently bonded via its nitrogen atom to a highly electron-withdrawing 4-nitrobenzenesulfonyl moiety. This converts the basic secondary amine of the native azetidine (pKa ~11.29) into a neutral, highly stable tertiary sulfonamide.
The electron-deficient nature of the nosyl group not only stabilizes the nitrogen lone pair but also activates the aromatic ring for subsequent nucleophilic aromatic substitution (S_NAr)—the mechanistic foundation of its eventual deprotection.
Table 1: Physicochemical Properties of 1-(4-Nitro-benzenesulfonyl)-azetidine
| Property | Value |
| Chemical Name | 1-(4-Nitro-benzenesulfonyl)-azetidine |
| CAS Number | 1824548-77-7 |
| Molecular Formula | C9H10N2O4S |
| Molecular Weight | 242.25 g/mol |
| Exact Mass | 242.0361 Da |
| Topological Polar Surface Area (TPSA) | 88.3 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 2 |
Mechanistic Causality: The Strategic Choice of the Nosyl Group
As an Application Scientist, the choice of a protecting group must be dictated by the specific vulnerabilities of the substrate. Azetidine rings possess significant Baeyer strain (~26 kcal/mol) and Pitzer strain due to the forced eclipsing of adjacent hydrogen atoms. Traditional protecting groups like Tosyl (Ts) require harsh reductive (e.g., Na/NH3) or strongly acidic conditions for removal, which frequently trigger unwanted ring-opening or degradation of the azetidine core.
The Nosyl (Ns) group solves this problem through a completely different mechanistic pathway. The strong electron-withdrawing nitro group at the para position makes the aromatic ring highly electrophilic. During deprotection, a soft nucleophile (like a thiolate) selectively attacks the aromatic carbon, forming a Meisenheimer complex. This triggers the extrusion of sulfur dioxide (SO2) and releases the free secondary amine. Because this process occurs at room temperature under mildly basic conditions, the thermodynamic integrity of the azetidine ring is perfectly maintained .
Experimental Workflows: A Self-Validating System
The following protocols detail the synthesis and subsequent deprotection of the nosyl-azetidine system. Every reagent and condition has been selected based on strict mechanistic causality.
Protocol A: Synthesis of 1-(4-Nitro-benzenesulfonyl)-azetidine
This protocol describes the nosylation of azetidine to form the stable sulfonamide intermediate.
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Preparation: Dissolve azetidine hydrochloride (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M). Causality: DCM is chosen as a non-nucleophilic, polar aprotic solvent. It effectively solubilizes the reagents without participating in competitive acylation, ensuring high yields.
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) and cool the reaction mixture to 0 °C. Causality: DIPEA acts as a non-nucleophilic base to liberate the free azetidine from its hydrochloride salt and neutralize the HCl byproduct. Its steric bulk prevents it from reacting with the highly electrophilic nosyl chloride. Cooling to 0 °C controls the highly exothermic nature of the sulfonylation, preventing thermal degradation of the strained azetidine.
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Electrophile Addition: Slowly add 4-nitrobenzenesulfonyl chloride (NsCl, 1.1 equiv) in small portions. Causality: Portion-wise addition prevents localized heating and minimizes the formation of bis-sulfonylated byproducts or unwanted polymerization.
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Reaction & Workup: Stir at room temperature for 2 hours. Quench with saturated aqueous NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Causality: A mild basic aqueous workup removes unreacted NsCl (which hydrolyzes to a water-soluble sulfonic acid) and DIPEA salts, leaving the highly organic-soluble nosyl-azetidine in the organic phase.
Figure 1: Workflow for the nosylation of azetidine via nucleophilic acyl substitution.
Protocol B: Fukuyama Deprotection (Recovery of Functionalized Azetidine)
Once the azetidine intermediate has been utilized in downstream cross-coupling or functionalization steps, the nosyl group must be removed.
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Preparation: Dissolve the functionalized nosyl-protected azetidine (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF, 0.1 M). Causality: DMF is a polar aprotic solvent that significantly accelerates the S_NAr mechanism by poorly solvating the thiolate anion, thereby maximizing its nucleophilicity.
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Reagent Addition: Add potassium carbonate (K2CO3, 3.0 equiv) and thiophenol (PhSH, 1.5 equiv). Causality: K2CO3 is a mild base sufficient to deprotonate thiophenol (pKa ~6.6) to generate the active thiolate anion. It is intentionally chosen over stronger bases (like NaH) to prevent base-catalyzed ring-opening of the azetidine. Thiophenol is a "soft" nucleophile that selectively attacks the "soft" electrophilic carbon of the nosyl aromatic ring rather than the hard sulfonyl center.
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Reaction & Workup: Stir at room temperature for 4-12 hours. Dilute with water, extract with ethyl acetate, and purify via silica gel chromatography. Causality: The reaction proceeds via a Meisenheimer complex, leading to the extrusion of SO2 gas and the formation of a thioether byproduct. The mild room-temperature conditions leave the fragile four-membered azetidine ring completely intact.
Figure 2: Mechanistic pathway of the Fukuyama deprotection preserving the azetidine ring.
Applications in Drug Discovery
The synthesis and utilization of 1-(4-Nitro-benzenesulfonyl)-azetidine is highly relevant in the generation of Central Nervous System (CNS)-focused lead-like libraries. Because azetidines lower the overall lipophilicity (LogP) of a drug candidate compared to larger piperidines, they improve blood-brain barrier (BBB) penetration and metabolic clearance profiles. The nosyl-protection strategy allows medicinal chemists to perform aggressive late-stage functionalizations (such as spirocyclic formations or cross-couplings) without compromising the structural integrity of the core scaffold .
References
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National Center for Biotechnology Information (PubChem). "Azetidine Compound Summary." PubChem Database. Available at:[Link]
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Lowe, J. T., et al. "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries." Journal of Organic Chemistry, National Institutes of Health (PMC3433621). Available at:[Link]
